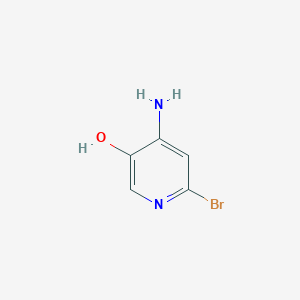

4-Amino-6-bromopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-bromopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYXIMLVHCIKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310249 | |

| Record name | 4-Amino-6-bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-48-3 | |

| Record name | 4-Amino-6-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Bromopyridin 3 Ol and Its Analogues

Conventional Chemical Synthesis of 4-Amino-6-bromopyridin-3-ol and Related Aminopyridinols

Traditional synthetic approaches to aminopyridinols often rely on fundamental organic reactions, including rearrangements and electrophilic substitutions, to construct the target molecular framework.

Hofmann Degradation Reactions for Aminobromopyridine Formation

The Hofmann rearrangement, or Hofmann degradation, serves as a classic method for converting primary amides into primary amines with one less carbon atom. wikipedia.orgmychemblog.comchemistrysteps.comkhanacademy.orgbyjus.com This reaction is particularly useful for the synthesis of aminobromopyridines from their corresponding brominated pyridinecarboxamide precursors. The process typically involves treating the primary amide with bromine and a strong base, such as sodium hydroxide (B78521), to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. byjus.com

A general procedure involves the in-situ formation of sodium hypobromite (B1234621) from bromine and sodium hydroxide at low temperatures (e.g., -5 to 0°C). google.comgoogle.com The brominated picolinamide (B142947) is then added to this solution, and the mixture is heated to facilitate the rearrangement. google.comgoogle.com This one-step reaction offers a straightforward process with high product purity, achieving yields of around 50-64%. google.comgoogle.com For instance, the degradation of 5-bromo-2-pyridinecarboxamide using potassium hydroxide and liquid bromine at 70°C yields 2-amino-5-bromopyridine (B118841) with a 63.6% yield. google.com

An alternative, efficient one-pot procedure for the Hofmann rearrangement utilizes N-bromoacetamide (NBA) in the presence of lithium hydroxide or lithium methoxide. organic-chemistry.org This method has been shown to produce high yields of carbamates from both aromatic and aliphatic amides and can be adapted for the synthesis of aminopyridines. organic-chemistry.org

Table 1: Examples of Hofmann Degradation for Aminobromopyridine Synthesis

| Starting Material | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 5-bromo-2-pyridinecarboxamide | KOH, Br₂ | 70 | 2-amino-5-bromopyridine | 63.6 | google.com |

| Nicotinamide | NaOH, Br₂ | 70-75 | 3-Aminopyridine | Not specified | mychemblog.com |

| Brominated Picolinamide (General) | NaOH or KOH, Br₂ | 50-80 | Aminobromopyridine | ~50 | google.comgoogle.com |

Bromination and Hydroxylation Strategies for Pyridinol Synthesis

The introduction of bromine and hydroxyl groups onto the pyridine (B92270) ring are critical steps in the synthesis of pyridinols. The synthesis of 4-Amino-6-bromopyridin-2-ol, a related isomer, typically involves the bromination of 2-amino-4-hydroxypyridine (B184335) in an aqueous medium. Careful control of the reaction temperature is crucial to ensure selective bromination at the desired position.

A general strategy for synthesizing substituted 3-pyridinols involves a low-temperature conversion of an aryl bromide to an alcohol as the final step. nih.govacs.orgacs.org This approach allows for the easy scale-up and storage of the stable penultimate pyridyl bromide intermediates. acs.org While the hydroxylation step itself can be relatively low-yielding, it has proven to be a reproducible and generally applicable method for accessing this class of compounds. acs.org For instance, 2,4-dimethyl-3-pyridinol and its analogs have been successfully prepared from the corresponding 3-bromopyridine (B30812) precursors. nih.govacs.orgacs.org

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules like this compound derivatives. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to conventional approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are particularly relevant for modifying bromopyridine scaffolds.

The Heck reaction , which couples aryl halides with alkenes, has been successfully applied to various bromopyridines. For example, the double Heck cross-coupling of dibromopyridines with alkenes yields novel di(alkenyl)pyridines. researchgate.net Even under ligand-free conditions with low palladium loading (0.01–0.1 mol%), Heck reactions of aryl bromides, including 3-bromopyridine, can proceed efficiently with a broad range of olefins. rug.nl Supramolecular palladium catalysts have also been shown to boost the efficiency of Mizoroki-Heck reactions between 3-bromopyridine and terminal olefins, leading to significantly higher yields compared to non-supramolecular systems. rsc.orgrsc.org

The Sonogashira coupling , which joins terminal alkynes with aryl halides, is another powerful tool. Palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds in good yields (up to 96%) under optimized conditions, utilizing a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) co-catalyst. scirp.orgscirp.org This method provides a route to 2-amino-3-alkynylpyridines, which are valuable precursors for other heterocyclic compounds. scirp.orgscirp.org

Palladium catalysis also enables C,N-cross coupling reactions. For instance, unprotected 3-halo-2-aminopyridines can be coupled with primary and secondary amines using specific phosphine-ligated palladium precatalysts to form N3-substituted-2,3-diaminopyridines. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Yield (%) | Reference |

| 3,5-Dibromopyridine | Styrene | Pd(OAc)₂, P(o-tol)₃ | Heck | 3,5-Distyrylpyridine | Not specified | researchgate.net |

| 3-Bromopyridine | Styrene | Supramolecular Pd-catalyst | Heck | 3-Styrylpyridine | 95 | rsc.org |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Sonogashira | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst, LiHMDS | C,N-Coupling | N³-Morpholino-2,3-diaminopyridine | Not specified | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. The reactivity of bromopyridines in SNAr reactions is highly dependent on the position of the bromine atom and the presence of other substituents. Generally, 4-halopyridines are more susceptible to nucleophilic attack than their 3-halo counterparts. nih.govrsc.org

A notable strategy involves the base-catalyzed isomerization of 3-bromopyridines to more reactive 4-bromopyridine (B75155) intermediates via a pyridyne mechanism. nih.govrsc.org This tandem isomerization/SNAr approach enables the 4-selective etherification, hydroxylation, and amination of readily available 3-bromopyridines. nih.govrsc.org For instance, the reaction of 3-bromopyridine with alcohols in the presence of a strong base can lead to the formation of 4-alkoxypyridines. nih.gov Similarly, SNAr reactions on 5-bromo-1,2,3-triazines with phenols provide a route to 3-aryloxy-pyridines after a subsequent cycloaddition reaction. acs.org

The efficiency of SNAr reactions can be enhanced using microwave irradiation, which has been shown to significantly accelerate the substitution of halogenated quinolines and pyridines with alkoxides and phenoxides. researchgate.net

Multicomponent and Stereoselective Syntheses of Substituted Pyridinols

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyridines and pyridinols.

One flexible three-component approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it This method allows for a broad range of starting materials and the resulting pyridinols can be further functionalized. chim.it A two-step procedure combining a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids with a subsequent cyclocondensation provides access to highly functionalized 4-hydroxypyridine (B47283) derivatives with stereogenic side chains. nih.gov

Stereoselective synthesis is crucial for producing enantiomerically pure compounds. Regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides has been used to synthesize substituted piperidines and pyridines. nih.gov Furthermore, practical and highly regio- and stereoselective methods have been developed for the synthesis of 2-substituted dihydropyridines and piperidines, which can be precursors to substituted pyridinols. nih.gov

Biocatalytic and Green Chemistry Routes to Pyridinol Derivatives

The chemical synthesis of pyridinols, particularly aminopyridinols, can be challenging and often involves harsh reaction conditions, multi-step procedures, and the generation of significant chemical waste. researchgate.netvu.lt Consequently, there is a growing interest in developing more sustainable and efficient biocatalytic and green chemistry approaches for the synthesis of these valuable compounds. These methods offer advantages such as high regioselectivity and stereoselectivity, milder reaction conditions, and reduced environmental impact. google.com

Chemoenzymatic Transformations for Hydroxylated Pyridines (e.g., using Burkholderia sp. MAK1)

A notable advancement in the green synthesis of hydroxylated pyridines is the use of whole-cell biocatalysts, such as the soil bacterium Burkholderia sp. MAK1. researchgate.netvu.lt This microorganism has demonstrated a remarkable ability to regioselectively hydroxylate a wide range of pyridine derivatives, offering a promising alternative to traditional chemical methods. researchgate.net The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines as chemical synthesis methods are often limited or inefficient. researchgate.netvu.lt

The whole cells of Burkholderia sp. MAK1, which are capable of utilizing pyridin-2-ol as a sole source of carbon and energy, have been shown to effectively convert various pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.netvu.lt This biocatalytic system is particularly relevant for the synthesis of aminopyridinols, a class of compounds that includes analogues of this compound.

Research Findings on Burkholderia sp. MAK1-mediated Hydroxylation:

Extensive screening of over 100 pyridine, pyrimidine (B1678525), and pyrazine (B50134) derivatives has revealed the broad substrate scope of Burkholderia sp. MAK1. researchgate.net The bacterium exhibits high activity towards pyridin-2-amines and pyridin-2-ols. researchgate.net For instance, pyridin-2-amine is hydroxylated at the 5-position. researchgate.net

The substitution pattern on the pyridine ring significantly influences the efficiency of the biotransformation. The presence of halogen substituents, such as chloro and bromo groups, is well-tolerated. For example, 6-chloropyridin-2-amine is successfully converted to 6-amino-2-chloropyridin-3-ol. researchgate.net Similarly, pyridin-2-amines with a bromo substituent at the 3-position are also transformed by the biocatalyst. researchgate.net While a direct synthesis of this compound using this method has not been explicitly reported, the successful hydroxylation of structurally related bromo- and amino-substituted pyridines suggests its potential as a viable synthetic route.

The hydroxylation activity of Burkholderia sp. MAK1 is inducible and dependent on the presence of pyridin-2-ol in the culture medium. researchgate.net Optimal conditions for the biotransformation have been identified, with the highest reaction rates typically observed at temperatures around 30-35°C. researchgate.net

Table 1: Biocatalytic Hydroxylation of Pyridine Derivatives by Burkholderia sp. MAK1

| Substrate | Product | Conversion (%) |

| 6-Chloropyridin-2-amine | 6-Amino-2-chloropyridin-3-ol | ~97 |

| 3-Chloropyridin-2-amine | 6-Amino-5-chloropyridin-3-ol | 34 |

| 5-Bromo-1-ethylpyridin-2(1H)-one | 5-Bromo-1-ethylpyridine-2,5-diol | 17 |

This chemoenzymatic approach represents a significant step towards the sustainable production of complex pyridinol derivatives. The high regioselectivity and the ability to function under mild, aqueous conditions make it an attractive alternative to conventional synthetic methods. Further research and enzyme engineering could expand the substrate scope and improve the efficiency of this biocatalytic system for the targeted synthesis of compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Bromopyridin 3 Ol

Reactivity of the Pyridine (B92270) Ring and Substituents

The reactivity of 4-Amino-6-bromopyridin-3-ol is governed by the interplay of its constituent functional groups—an amino group, a hydroxyl group, and a bromine atom—on the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system, which generally shows resistance to electrophilic substitution compared to benzene. abertay.ac.uk However, the substituents significantly modulate this inherent reactivity.

The pyridine nitrogen atom makes the ring electron-deficient, particularly at the α (2,6) and γ (4) positions, rendering them susceptible to nucleophilic attack. abertay.ac.uk Conversely, electrophilic attack on the pyridine ring is disfavored and typically requires harsh conditions.

In this compound, the electronic landscape is complex. The amino (-NH₂) group at C4 and the hydroxyl (-OH) group at C3 are strong electron-donating groups (EDGs) that activate the ring towards electrophilic substitution. They direct electrophiles primarily to the ortho and para positions. The bromine atom at C6, an electron-withdrawing group (EWG) through induction but a weak deactivator, also influences the ring's reactivity. The presence of the electron-donating amino and hydroxyl groups can facilitate electrophilic substitution more readily than in unsubstituted pyridine.

For nucleophilic attack, the situation is reversed. While pyridines are generally prone to nucleophilic substitution at the 2- and 4-positions, the strong electron-donating amino group at C4 would decrease the electrophilicity of this site. abertay.ac.uk However, the bromine atom at the C6 position (an α-position relative to the ring nitrogen) is a good leaving group, making this site a prime target for nucleophilic aromatic substitution (SNAr). cymitquimica.com The electron-withdrawing nature of the bromine atom also helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, a key feature of the SNAr mechanism. masterorganicchemistry.com

The functional groups of this compound allow for a variety of chemical transformations.

Substitution of the Halogen: The C-Br bond at the 6-position is the most common site for functionalization. The bromine atom can be readily displaced by a range of nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution. cymitquimica.comambeed.com It also serves as a handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. chemscene.comalkalisci.com

Oxidation: The compound contains several sites susceptible to oxidation. The pyridine nitrogen can be oxidized to form the corresponding N-oxide. The hydroxyl group can potentially be oxidized to a ketone, and the amino group can also undergo oxidation, though this may lead to complex product mixtures or polymerization. ambeed.comsmolecule.com In a study on a similar compound, 4-methyl-3-nitro-pyridin-2-amine, oxidation occurred at the heterocyclic nitrogen atom as well as other ring positions. nih.gov

Reduction: The bromine atom can be removed via reduction, converting it to a hydrogen atom to yield 4-aminopyridin-3-ol. This can be achieved using various reducing agents.

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions. For instance, it can react with carboxylic acids or acyl chlorides to form esters or with alkyl halides in the presence of a base to form ethers. ambeed.com

Reactions of the Amino Group: The amino group can act as a nucleophile and can be acylated or alkylated. smolecule.com It can also be a directing group in further electrophilic substitutions.

Table 1: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| 6-Bromo | Nucleophilic Substitution | Amines, Thiols | 6-substituted aminopyridines, etc. ambeed.com |

| 6-Bromo | Cross-Coupling | Palladium catalysts, Boronic acids (Suzuki) | 6-Aryl-4-aminopyridin-3-ol |

| 6-Bromo | Reduction | Reducing agents (e.g., H₂, Pd/C) | 4-Aminopyridin-3-ol |

| 3-Hydroxyl | Esterification | Acyl chlorides, Carboxylic acids | Pyridinyl esters ambeed.com |

| 3-Hydroxyl | Ether Formation | Alkyl halides, Base | Pyridinyl ethers ambeed.com |

| Pyridine Nitrogen | Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide |

| 4-Amino | Acylation | Acyl chlorides, Anhydrides | N-acylated pyridines |

Electrophilic and Nucleophilic Attack at Pyridine Positions

Reaction Mechanisms of Derivatization and Functionalization

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the bromine atom at C6 by a nucleophile (Nu⁻) typically proceeds via the SNAr mechanism. This is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring.

Elimination: The leaving group (bromide ion, Br⁻) is expelled, and the aromaticity of the pyridine ring is restored.

The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the stability of the intermediate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Buchwald-Hartwig coupling involve a catalytic cycle with a palladium complex. The general mechanism for a Suzuki coupling is as follows:

Oxidative Addition: The aryl bromide (this compound) reacts with a Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: A base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. acs.org

The regioselectivity of reactions is a key consideration. For instance, in electrophilic substitution, the directing effects of the -OH and -NH₂ groups would favor substitution at the C2 and C5 positions.

An interesting mechanistic pathway that could be relevant is base-catalyzed aryl halide isomerization . Studies on 3-bromopyridines have shown that in the presence of a strong base, an isomerization can occur to form 4-bromopyridines. nih.govrsc.org This process is proposed to proceed through the formation of a highly reactive pyridyne intermediate (an aryne). nih.gov

The proposed pathway involves:

Deprotonation: The base removes a proton adjacent to the bromine atom.

Elimination: The resulting anion eliminates the bromide ion to form a 3,4-pyridyne intermediate.

Addition-Elimination: The bromide ion can re-add to the pyridyne at either C3 or C4. This reversible process can lead to an equilibrium mixture of isomers.

If a nucleophile is present, it can intercept the pyridyne intermediate, leading to a substituted product. The regioselectivity of the nucleophilic attack on the pyridyne (i.e., at C3 vs. C4) determines the final product distribution. nih.gov While this has been demonstrated for simpler bromopyridines, the presence of the -OH and -NH₂ groups on this compound would significantly influence the acidity of the ring protons and the stability of any potential pyridyne intermediates.

While ionic mechanisms are common, radical pathways can also be involved in the functionalization of bromopyridines. For example, certain transition-metal-catalyzed cross-coupling reactions may proceed through single-electron transfer (SET) pathways, generating radical intermediates. acs.org Molander and co-workers hypothesized that the transmetalation step in some Suzuki-Miyaura reactions could occur through a stereoconvergent radical process. acs.org

Furthermore, radical coupling reactions of bromopyridines with Grignard reagents have been achieved using light promotion, without the need for a transition metal catalyst. organic-chemistry.org This process involves a single electron transfer from the Grignard reagent to the bromopyridine to initiate the radical coupling. Although not specifically documented for this compound, these studies indicate the accessibility of radical mechanisms for C-C bond formation on the pyridine scaffold. These radical intermediates could potentially be trapped intramolecularly to facilitate the formation of new heterocyclic rings, although specific examples involving the title compound are not prominent in the literature.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 6 Bromopyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Amino-6-bromopyridin-3-ol. It provides detailed information about the chemical environment of individual atoms.

A complete structural assignment of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While a complete set of multi-dimensional NMR data for this specific compound is not extensively published, the expected chemical shifts can be predicted based on its structure and data from analogous pyridine (B92270) derivatives. rsc.orgnih.govchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the protons of the amino (NH₂) and hydroxyl (OH) groups. The coupling patterns between the aromatic protons would confirm their relative positions.

¹³C NMR: The carbon-13 NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are influenced by the attached functional groups (amino, bromo, and hydroxyl), providing key structural information. nih.govchemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the two nitrogen atoms in the pyridine ring and the amino group.

¹⁹F NMR: As there are no fluorine atoms in this compound, ¹⁹F NMR is not applicable for its direct structural elucidation. However, it can be a useful technique for analyzing fluorinated derivatives or in studies where fluorine-containing reagents are used. rsc.orgrsc.org

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H-2 | 7.5 - 7.8 | s | Aromatic proton adjacent to the nitrogen and hydroxyl group. |

| ¹H | H-5 | 6.5 - 6.8 | s | Aromatic proton between the amino and bromo groups. |

| ¹H | -NH₂ | 4.5 - 5.5 | br s | Broad singlet for the amino group protons; chemical shift can vary with solvent and concentration. |

| ¹H | -OH | 9.0 - 10.0 | br s | Broad singlet for the hydroxyl group proton; chemical shift is highly dependent on solvent and hydrogen bonding. |

| ¹³C | C-2 | 140 - 145 | s | Carbon adjacent to the ring nitrogen and the hydroxyl group. |

| ¹³C | C-3 | 145 - 150 | s | Carbon bearing the hydroxyl group. |

| ¹³C | C-4 | 130 - 135 | s | Carbon bearing the amino group. |

| ¹³C | C-5 | 110 - 115 | s | Carbon between the amino and bromo substituents. |

| ¹³C | C-6 | 148 - 153 | s | Carbon bearing the bromine atom. |

Note: The expected chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

NMR spectroscopy is a powerful technique for real-time monitoring of chemical reactions and for the quantitative assessment of product purity. researchgate.netmagritek.com In the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoints. rsc.org

Following synthesis and purification, NMR is employed to assess the purity of the compound. The integration of the signals corresponding to this compound relative to the signals of any residual solvents or impurities allows for a quantitative determination of its purity. rsc.org This is a critical step in ensuring the quality of the compound for subsequent research applications.

Multi-Dimensional NMR (1H, 13C, 15N, 19F) for Complete Structural Elucidation

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. Advanced MS techniques are routinely used in the characterization of this compound.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of this compound in complex mixtures, such as reaction crude or biological matrices. universiteitleiden.nlrestek.com Several chemical suppliers indicate the availability of LC-MS data for this compound. bldpharm.comambeed.commoldb.com

The LC system separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. The mass spectrometer provides a mass-to-charge ratio for each separated component, allowing for the identification and quantification of this compound even in the presence of other substances. rsc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule. rsc.orgacs.org For this compound, HRMS is used to confirm its molecular formula, C₅H₅BrN₂O. chemscene.comfluorochem.co.uk The experimentally determined accurate mass should be in close agreement with the theoretically calculated mass.

Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | moldb.comchemscene.com |

| Molecular Weight | 189.01 g/mol | chemscene.comnih.gov |

| Exact Mass | 187.95853 Da | nih.gov |

The confirmation of the accurate mass by HRMS provides a high degree of confidence in the identity of the synthesized or analyzed compound.

Chemical derivatization can be employed to improve the performance of mass spectrometric analysis, particularly for compounds that exhibit poor ionization efficiency or chromatographic retention. researchgate.net For this compound, which contains both a primary amino group and a hydroxyl group, several derivatization strategies could be applied.

Acylation: The amino and hydroxyl groups can be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride. This can improve the volatility and chromatographic properties of the compound.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar -NH₂ and -OH groups into less polar trimethylsilyl (B98337) ethers and amines, which are more amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

Derivatization for Enhanced Ionization: Specific derivatizing agents can be used to introduce a readily ionizable moiety into the molecule, thereby increasing the sensitivity of detection in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. ddtjournal.com For instance, reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the signal in positive-ion ESI-MS.

The choice of derivatization strategy depends on the specific analytical goal, such as improving chromatographic separation, enhancing ionization efficiency, or enabling a particular fragmentation pattern for structural confirmation in tandem mass spectrometry (MS/MS). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the FT-IR spectrum provides valuable information about its key structural features.

The analysis of the FT-IR spectrum of this compound would be expected to reveal characteristic absorption bands for the amino (-NH2), hydroxyl (-OH), carbon-bromine (C-Br) bonds, and the pyridine ring system. While a specific experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on the analysis of similar substituted pyridines. researchgate.netnzqa.govt.nz

Key Research Findings:

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.

O-H and N-H Stretching: The hydroxyl and amino groups are readily identified by their characteristic stretching vibrations in the high-frequency region of the spectrum. The O-H stretching vibration typically appears as a broad band in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic C-H and C=C/C=N stretching vibrations. The C-H stretching vibrations of the pyridine ring typically occur just above 3000 cm⁻¹. The ring stretching vibrations, which are particularly sensitive to the substitution pattern, are expected in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration of the phenolic hydroxyl group is anticipated to be in the 1200-1300 cm⁻¹ range. The C-N stretching vibration of the amino group attached to the aromatic ring would likely be observed in a similar region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower frequencies, typically in the range of 500-650 cm⁻¹, due to the larger mass of the bromine atom.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |

| C=C/C=N Ring Stretch | 1400-1600 | Medium-Strong |

| C-O Stretch | 1200-1300 | Medium-Strong |

| C-N Stretch | 1200-1300 | Medium |

| C-Br Stretch | 500-650 | Medium-Strong |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iucr.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure.

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the available literature, the principles of the technique and the type of information it would yield are well-established. For a crystalline sample of this compound, XRD analysis would provide definitive proof of its structure and reveal details about its solid-state packing.

Key Research Findings:

An XRD analysis of this compound would be expected to reveal:

Molecular Conformation: The planarity of the pyridine ring and the orientation of the amino and hydroxyl substituents relative to the ring.

Bond Lengths and Angles: Precise measurements of the C-C, C-N, C-O, C-Br, N-H, and O-H bond lengths, as well as the bond angles within the molecule. These parameters would be influenced by the electronic effects of the substituents.

Intermolecular Interactions: The presence of intermolecular hydrogen bonds involving the amino and hydroxyl groups is highly probable. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The analysis would also reveal other non-covalent interactions, such as π-π stacking between the pyridine rings.

Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~8.9 |

| β (°) | ~95 |

| Volume (ų) | ~680 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.85 |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin Layer Chromatography (TLC) are valuable tools for assessing purity and monitoring chemical reactions.

HPLC and UPLC are powerful analytical techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. helixchrom.com UPLC, an advancement of HPLC, utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. The development of a robust HPLC or UPLC method is critical for determining the purity of this compound and for quantifying it in various matrices. researchgate.netmdpi.com

Key Research Findings:

A reversed-phase HPLC or UPLC method would likely be suitable for the analysis of this compound.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like substituted pyridines. The nonpolar C18 stationary phase interacts with the analyte through hydrophobic interactions.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. helixchrom.com The composition of the mobile phase can be optimized to achieve the desired retention and separation from impurities. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.

Detection: UV detection is a common method for chromophoric compounds like this compound. The wavelength of detection would be set at or near the compound's maximum absorbance to ensure high sensitivity.

Interactive Data Table: Exemplar HPLC/UPLC Method for this compound

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm (UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm |

| Injection Volume | 1 µL |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. rsc.org It is particularly useful for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample.

Key Research Findings:

For the analysis of this compound, a normal-phase TLC system would likely be employed.

Stationary Phase: A TLC plate coated with silica (B1680970) gel, a polar stationary phase, is a common choice.

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used as the mobile phase. The polarity of the mobile phase is adjusted to achieve good separation of the target compound from any starting materials or byproducts.

Visualization: The spots on the TLC plate can be visualized under UV light if the compounds are UV-active. Alternatively, staining with reagents such as potassium permanganate (B83412) or iodine can be used to visualize the separated components.

Retention Factor (Rf): The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. It is used to identify and compare compounds.

Interactive Data Table: Representative TLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (1:1) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 - 0.6 |

Computational Chemistry and Theoretical Modeling Studies on 4 Amino 6 Bromopyridin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the fundamental properties of 4-Amino-6-bromopyridin-3-ol at the atomic and molecular level.

Electronic Structure and Molecular Geometry Elucidation

DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of this compound. These calculations help in understanding the distribution of electron density, bond lengths, bond angles, and dihedral angles within the molecule. The presence of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the pyridine (B92270) ring significantly influences its electronic structure. The amino and hydroxyl groups are electron-donating, while the bromine atom is electron-withdrawing, creating a unique electronic environment that dictates the molecule's reactivity.

Theoretical calculations have been used to study the electronic structure of similar pyridine derivatives. researchgate.net For instance, studies on related brominated pyridines have shown that the positions of the substituents have a marked effect on the molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity, can be calculated using DFT. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential to participate in chemical reactions. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | chemscene.com |

| Molecular Weight | 189.01 g/mol | chemscene.com |

| TPSA (Topological Polar Surface Area) | 59.14 Ų | chemscene.com |

| LogP | 1.1319 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.comfluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 | chemscene.comfluorochem.co.uk |

This table is generated based on available data and may not be exhaustive.

Reaction Pathway Analysis and Transition State Characterization

Theoretical modeling is a powerful tool for exploring potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of various chemical transformations. For example, understanding the reaction pathway is crucial for optimizing the synthesis of more complex molecules using this compound as a building block.

In studies of related compounds, DFT has been used to analyze reaction mechanisms, such as nucleophilic substitution or cross-coupling reactions, which are common for halogenated pyridines. rsc.org Characterizing the transition state structures provides valuable information about the energy barriers of a reaction, which is essential for predicting reaction rates and identifying potential catalysts. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for similar pyridine derivatives have shown good agreement with experimental observations. researchgate.netresearchgate.net

Furthermore, DFT is used to calculate reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electron Affinity and Ionization Potential: These relate to the HOMO and LUMO energies and indicate the ease with which a molecule can accept or donate an electron.

Chemical Hardness and Softness: These concepts help in predicting the nature of interactions between molecules.

Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack on a molecule. researchgate.net

These descriptors are valuable for understanding the chemical behavior of this compound and for designing new reactions and molecules with desired properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Profiling

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov These simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino and hydroxyl groups of this compound can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the protein's binding pocket. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the docked complex over time. MD simulations provide a more detailed picture of the ligand-protein interactions and can reveal conformational changes in both the ligand and the protein upon binding.

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target protein. nih.gov The binding affinity is a measure of the strength of the interaction and is often expressed as a binding energy or an inhibition constant (Ki). While docking provides a static picture, MD simulations combined with free energy calculation methods can provide more accurate predictions of binding affinities.

In the context of drug discovery, these predictions are vital for prioritizing compounds for experimental testing. For instance, derivatives of similar pyridine compounds have been evaluated as inhibitors for various enzymes, and computational predictions of their binding modes have guided the design of more potent inhibitors. nih.govosti.gov

Table 2: Examples of Protein Targets for Similar Pyridine Derivatives in Molecular Docking Studies

| Protein Target | Therapeutic Area | Reference |

| Fibroblast growth factor receptor 4 (FGFR4) | Anti-hepatocellular carcinoma | nih.gov |

| Heat Shock Factor (HSF1) pathway and CDK9 | Cancer | rsc.org |

| Beta-secretase (BACE1) | Alzheimer's disease | google.com |

| Various Kinases | Cancer | osti.gov |

This table provides examples of protein targets for which similar pyridine-based compounds have been investigated and is not specific to this compound itself.

Lack of Specific Research Data for this compound Precludes In-Depth Computational Analysis

A thorough investigation into the computational chemistry and theoretical modeling of this compound reveals a significant gap in publicly available scientific literature. Specifically, no dedicated studies on the Quantitative Structure-Activity Relationship (QSAR), Quantitative Structure-Property Relationship (QSPR), or in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for this particular compound could be identified. The absence of such research prevents a detailed analysis as outlined in the requested article structure.

While the fields of computational chemistry and theoretical modeling are robust, research is often directed towards compounds with known biological activity or specific industrial relevance. The lack of published findings for this compound suggests that it may not have been a primary focus of such investigations to date.

Therefore, the following sections on predictive model development, correlation of molecular descriptors with chemical reactivity, pharmacokinetic property evaluation, and druglikeness assessment cannot be populated with specific, scientifically validated data for this compound. To provide such an analysis would require original research or extrapolation from potentially dissimilar molecules, which would not adhere to the strict focus on the specified compound.

Further research and publication in peer-reviewed scientific journals are necessary to build the body of knowledge required for a comprehensive computational and theoretical profile of this compound. Without such foundational studies, any detailed discussion on its QSAR/QSPR, ADMET properties, and reactivity correlations would be purely speculative.

Research Applications and Potential Impact of 4 Amino 6 Bromopyridin 3 Ol Derivatives

Application in Medicinal Chemistry and Pharmaceutical Research

The aminopyridinol framework is a recognized pharmacophore found in numerous biologically active compounds. Derivatives of 4-Amino-6-bromopyridin-3-ol are actively investigated for their therapeutic potential across several disease areas. The functional groups on the molecule allow for targeted modifications to optimize biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

This compound is a key intermediate in the design and synthesis of novel bioactive compounds. The bromine atom at the 6-position is particularly useful as it can be readily substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. chemscene.com The amino and hydroxyl groups can also be functionalized, leading to a wide range of derivatives.

This synthetic versatility enables chemists to create large libraries of compounds for high-throughput screening. For instance, the general class of 6-aminopyridin-3-ols has been identified as a novel category of potent phenolic antioxidants and has been utilized in the synthesis of new antibiotics. nih.gov Furthermore, aminopyridine precursors are fundamental in creating fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to possess significant biological activities, including antiviral and immunosuppressive properties. nih.gov Research has also demonstrated the synthesis of aminotrimethylpyridinol derivatives, structurally related to the title compound, as selective inhibitors for specific biological targets. nih.gov

The development of small molecules that can selectively inhibit enzymes or modulate receptors is a cornerstone of modern drug discovery. The this compound scaffold has proven to be a valuable core for creating such agents. Its derivatives have been designed to target a range of proteins implicated in diseases like cancer and inflammatory conditions.

Notable research findings include:

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: A novel series of derivatives based on a structurally similar 6-Amino-2,4,5-trimethylpyridin-3-ol core were designed and synthesized as selective FGFR4 inhibitors. These compounds showed promise in efficacy against hepatocellular carcinoma. nih.gov

Bacterial Topoisomerase Inhibitors: Related structures, such as 6-Bromo-2-nitropyridin-3-ol, serve as precursors for compounds that exhibit antitumor activity through the inhibition of bacterial topoisomerases like DNA gyrase. The nitro group in these precursors can be reduced to form the corresponding amino group, yielding an aminopyridinol scaffold.

Chemokine Receptor (CCR) Modulators: Bromopyridine moieties have been incorporated into molecules designed as modulators of chemokine receptors, such as CCR2 and CCR5. These receptors are involved in inflammatory diseases, making their modulators potential therapeutic agents for conditions like rheumatoid arthritis and lupus. google.com

The table below summarizes key research findings on enzyme and receptor targets for which aminopyridinol derivatives have been investigated.

| Target Enzyme/Receptor | Derivative Class / Compound Type | Therapeutic Area | Research Finding |

| FGFR4 | 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives | Anticancer (Hepatocellular Carcinoma) | Designed compounds showed selective inhibition of FGFR4 kinase activity. nih.gov |

| DNA Gyrase | Bacterial Topoisomerase Inhibitors | Antibacterial/Anticancer | Precursors like 6-Bromo-2-nitropyridin-3-ol are used to synthesize inhibitors targeting DNA replication. |

| CCR2/CCR5 | 3-Aminopyrrolidine derivatives with bromopyridine fragments | Anti-inflammatory | Compounds were developed as modulators for chemokine receptors implicated in atherosclerosis and rheumatoid arthritis. google.com |

| CDK9 | Imidazo[1,2-a]pyrazine-based inhibitors | Anticancer | Aminopyridine precursors are used to synthesize scaffolds for kinase inhibitors, including those targeting Cyclin-Dependent Kinase 9. nih.gov |

| nAChR | Pyridylalanine derivatives | Neuroscience | Substituted pyridyl amino acids, synthesized from halopyridines, are used as building blocks for bioactive peptides targeting nicotinic acetylcholine (B1216132) receptors. |

Building on their role as enzyme inhibitors and receptor ligands, derivatives of this compound are being explored for their direct therapeutic effects.

Anticancer Properties: The most direct evidence comes from research into FGFR4 inhibitors for hepatocellular carcinoma, where aminopyridinol derivatives have shown significant efficacy. nih.gov The development of inhibitors for other kinases like CDK9 and topoisomerases further underscores the potential of this chemical class in oncology. nih.gov

Antimicrobial Properties: The 6-aminopyridin-3-ol scaffold has been applied to the synthesis of new antibiotics. nih.gov The coordination of aminophenol and aminopyridine derivatives with metal ions, such as vanadium, has been shown to enhance antimicrobial activity against various bacterial and fungal strains. researchgate.netrasayanjournal.co.in

Antiviral Properties: The pyridine (B92270) and pyridone ring systems are present in many antiviral drugs. Research has focused on modifying existing nucleoside reverse transcriptase inhibitors, such as AZT, with pyridone derivatives to enhance their antiretroviral activity and improve properties like base pairing. uni-stuttgart.de Aminopyridine precursors are also used to synthesize compounds that can prevent HIV infection. google.com

Development of Enzyme Inhibitors and Receptor Ligands (e.g., DNA gyrase, androgen receptor, EGFR, WDR5, CDK9, HSF1, nAChR)

Role in Agrochemical Development

The pyridine ring is a common structural motif in many commercial agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The functional groups of this compound make it an attractive starting point for the discovery of new crop protection agents.

Derivatives of this compound are investigated for broad-spectrum activity against agricultural pests and weeds. The 4-amino-pyridine core is a key feature in a major class of modern synthetic auxin herbicides. researchgate.netmdpi.com

Herbicides: The 4-amino-picolinate family of herbicides, which includes compounds like aminopyralid (B1667105) and florpyrauxifen, are known for their high efficacy against broadleaf weeds. researchgate.netmdpi.com Research into novel 4-amino-6-(1-pyrazolyl)-picolinic acids has shown excellent herbicidal activity, demonstrating the importance of the 4-amino-pyridine scaffold in designing new auxin mimics. mdpi.com

Fungicides: The amino group is a critical component for the activity of many fungicides. mdpi.com Pyridine-containing carboxamides and acrylic acid derivatives have been developed as potent fungicides effective against a range of plant pathogens, including gray mold and apple scab. researchgate.netgoogle.com

Insecticides: Pyridine-based compounds are widely used as insecticides. While specific insecticide development from this compound is not extensively documented, its status as a versatile pyridine intermediate makes it a candidate for the synthesis of new insecticidal molecules. researchgate.netgoogle.com

The table below highlights the application of the aminopyridine scaffold in developing various agrochemicals.

| Agrochemical Class | Target Application | Relevant Structural Motif / Derivative Class | Key Findings |

| Herbicide | Broadleaf weed control | 4-Amino-picolinates | The 4-amino group is essential for synthetic auxin activity in herbicides like aminopyralid and florpyrauxifen. researchgate.netmdpi.com |

| Fungicide | Plant pathogen control (e.g., Botrytis cinerea) | Aminopyrimidines, Pyridine Carboxamides | The amino group is a key feature for fungicidal activity against various plant diseases. mdpi.comresearchgate.net |

| Insecticide | Insect pest control | General Pyridine Derivatives | The pyridine ring is a core component of many commercially successful insecticides. researchgate.netgoogle.com |

Contributions to Organic Synthesis and Materials Science

Beyond its direct biological applications, this compound is a valuable tool in organic synthesis. It is classified as a "heterocyclic building block," signifying its role as a foundational component for constructing more complex chemical architectures. moldb.comchemscene.com

The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, a fundamental process in modern organic synthesis. This allows for its integration into a wide range of molecular frameworks. Furthermore, aminopyridines are used as synthons for creating fused heterocyclic ring systems, which are not only biologically active but can also form the basis for functional materials. nih.gov Pyridine derivatives are used as building blocks for polymers that possess unique physical and electronic properties, opening potential applications in materials science. researchgate.net

Utilization as a Synthetic Building Block for Complex Molecules

The strategic placement of reactive functional groups on the this compound core makes its derivatives highly valuable as building blocks in organic synthesis. The bromine atom, for instance, is a versatile handle for introducing a wide array of substituents through various cross-coupling reactions.

Researchers have successfully utilized bromopyridine derivatives in palladium-catalyzed cross-coupling reactions to synthesize a range of substituted pyridyl amino acids. This approach involves the reaction of serine-derived organozinc reagents with halopyridines, demonstrating the utility of the bromo-substituent as a key reactive site for carbon-carbon bond formation. Such synthetic strategies are crucial for creating novel amino acid analogues with potential applications in peptide chemistry and drug discovery.

Furthermore, the pyridine scaffold itself is a fundamental component of many biologically active molecules and pharmaceuticals. nih.govmdpi.com The ability to functionalize the this compound framework allows for the construction of complex heterocyclic systems. For example, derivatives can serve as precursors for fused heterocycles like imidazo[1,2-a]pyridines, which are known to possess a range of biological activities. nih.gov The amino and hydroxyl groups also offer sites for further derivatization, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.

The versatility of these building blocks is highlighted by their use in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov This efficiency is a significant advantage in the synthesis of novel compounds for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Pyridine-Based Building Blocks

| Precursor Type | Reaction Type | Resulting Complex Molecule Class | Potential Application |

| Halopyridines | Palladium-catalyzed cross-coupling | Substituted Pyridyl Amino Acids | Peptide Synthesis, Drug Discovery |

| Aminopyridines | Cyclization | Imidazo[1,2-a]pyridines | Medicinal Chemistry nih.gov |

| Pyridine Derivatives | Multicomponent Reactions | Poly-substituted Piperidines | Medicinal Chemistry mdpi.comrsc.org |

| 2-Chloro-5-bromopyridine | Solid-phase Synthesis | Diverse Pyridine-based Derivatives | Chemical Library Synthesis acs.org |

Development of Functional Materials and Fluorophores

The unique electronic properties of the pyridine ring, combined with the ability to introduce various functional groups, make derivatives of this compound promising candidates for the development of advanced functional materials and fluorescent probes.

The 2,1,3-benzothiadiazole (B189464) (BTD) unit, which can be conceptually related to substituted pyridines, is a well-known component in the design of fluorophores. nih.gov BTD-based dyes often exhibit high photostability, large Stokes shifts, and solvatochromic properties, which are desirable characteristics for fluorescent probes used in bioimaging. nih.gov By analogy, appropriate derivatization of the this compound scaffold can lead to the development of novel fluorophores with tailored photophysical properties. diva-portal.org The electron-donating amino group and the potential for extended conjugation through substitution at the bromine position can be exploited to tune the absorption and emission wavelengths.

Fluorene-based fluorophores, another important class of dyes, often incorporate heterocyclic moieties to fine-tune their properties for applications such as two-photon fluorescence microscopy. elsevierpure.com The incorporation of pyridinol-like structures can enhance solubility, photostability, and two-photon absorption cross-sections, which are critical parameters for high-resolution bioimaging. elsevierpure.com

The synthesis of pyridinols with specific substituents has been shown to yield compounds with interesting properties, including antioxidant capabilities. acs.org This suggests that derivatives of this compound could be explored for applications in materials science where resistance to oxidative degradation is important. Furthermore, pyrimidine (B1678525) derivatives, which share structural similarities with pyridines, have been investigated for a wide range of applications including as fluorescent receptors and in optoelectronics. researchgate.net

Table 2: Photophysical Properties of Related Heterocyclic Fluorophores

| Fluorophore Scaffold | Key Features | Potential Application |

| 2,1,3-Benzothiadiazole (BTD) | High photostability, large Stokes shifts, solvatochromism | Bioimaging, Solar Cells nih.gov |

| Fluorene-based dyes | High two-photon absorption cross-section | Two-photon microscopy elsevierpure.com |

| Coumarins | Broad structural diversity | Optical microscopy, STED microscopy core.ac.uk |

Future Research Directions and Interdisciplinary Prospects

The field of this compound derivatives is poised for significant advancement, with emerging research trends pointing towards more sustainable synthetic methodologies and novel applications at the interface of chemistry, biology, and materials science.

Emerging Biocatalytic and Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. mdpi.com For the synthesis of pyridine derivatives, this includes the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions like microwave-assisted synthesis. nih.govresearchgate.net A particularly promising avenue is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. mdpi.com

Research has demonstrated the successful biocatalytic hydroxylation of various pyridine derivatives using whole cells of Burkholderia sp. MAK1. nih.gov This method offers a direct and environmentally benign route to pyridinols, potentially avoiding the use of harsh reagents and complex protection-deprotection steps often required in traditional organic synthesis. For instance, the bioconversion of substituted pyridine-2-amines to their corresponding 6-aminopyridin-3-ol derivatives has been reported, highlighting the potential for producing novel compounds with applications as antioxidants or precursors for dyes and pharmaceuticals. nih.gov

Furthermore, lipase-catalyzed reactions, such as the trimolecular condensation to form Mannich bases, have been shown to be effective for the synthesis of heterocyclic compounds under mild and eco-friendly conditions. nih.gov The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB), can lead to reusable and more efficient catalysts for the synthesis of valuable heterocyclic structures like piperidines. rsc.org The development of such biocatalytic systems for the synthesis of this compound and its derivatives would represent a significant step towards sustainable chemical production. rsc.orgbeilstein-journals.org

Advanced Applications in Chemical Biology and Diagnostics

The ability to precisely tailor the structure and properties of this compound derivatives opens up exciting possibilities for their use as tools in chemical biology and as platforms for diagnostic agents. Chemical biology relies on the use of small molecules to probe and manipulate biological systems, and fluorescent probes are particularly valuable in this regard. diva-portal.orgnih.gov

By strategic functionalization, derivatives of this compound could be developed into fluorescent probes for detecting specific biomolecules or for imaging cellular processes. researchgate.net For example, the pyridine scaffold could be conjugated to a recognition moiety that binds to a specific protein or enzyme, with the fluorescence properties of the molecule changing upon binding. This would allow for the visualization and quantification of the target biomolecule in living cells. The development of probes for reactive oxygen species like hydrogen peroxide is an active area of research where novel heterocyclic fluorophores are needed. escholarship.org

In the realm of diagnostics, these derivatives could serve as scaffolds for the development of new imaging agents, for example, in Positron Emission Tomography (PET). The introduction of a fluorine-18 (B77423) radiolabel onto a pyridine ring is a known strategy for creating PET tracers. nih.gov Derivatives of this compound could be designed to target specific receptors or transporters that are upregulated in disease states, such as cancer, enabling non-invasive diagnosis and monitoring of disease progression. nih.gov The use of bromopyridazinedione derivatives for the chemical modification of peptides and proteins further highlights the potential of related heterocyclic systems in therapeutic, imaging, and diagnostic applications. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-6-bromopyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves halogenation and amination of pyridine precursors. For example, 6-bromopyridin-3-ol derivatives can undergo nucleophilic substitution using ammonia or protected amines. Evidence from iridium-catalyzed reactions (e.g., with [Ir(ppy)₂(dtbbpy)]PF₆) shows moderate yields (~57%) under photoredox conditions . Biocatalytic methods using Burkholderia sp. MAK1 have also been explored for analogous compounds, enabling regioselective hydroxylation or amination . Key variables include catalyst loading, temperature (e.g., 25–80°C), and solvent polarity. Purification often requires flash column chromatography with gradients like ethyl acetate/hexanes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, amino at C4). Aromatic protons typically resonate at δ 6.5–8.5 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ for C₅H₆BrN₂O, m/z ≈ 189.01) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal formation challenges in polar solvents.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture due to potential hydrolysis of the bromine substituent. Thermal stability data (e.g., melting/boiling points) are scarce, suggesting decomposition risks above 150°C .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For example, palladium-catalyzed amination (Buchwald-Hartwig) favors C4 amination in bromopyridines when using sterically hindered ligands (e.g., XPhos) . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals.

Q. What strategies optimize low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(II)/Ni(0) complexes for Suzuki-Miyaura couplings.

- Additives : Use silver salts (Ag₂CO₃) to scavenge bromide byproducts.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of polar intermediates.

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields .

Q. How do researchers resolve contradictions in reported physicochemical properties of this compound derivatives?

- Methodological Answer : Discrepancies in melting points or solubility often arise from polymorphic forms or impurities. Validate data via:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : The electron-withdrawing bromine at C6 activates the pyridine ring for amination at C4. Kinetic studies (e.g., monitoring via in-situ IR) reveal a two-step mechanism: (1) bromide displacement via SNAr, (2) proton transfer to stabilize the amino group. Solvent effects (e.g., DMF vs. THF) modulate transition-state stabilization .

Q. How can degradation pathways of this compound be monitored under experimental conditions?

- Methodological Answer :

- LC-MS/MS : Detect degradation products (e.g., debrominated species or oxidation to pyridine-N-oxides).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.

- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of degradants .

Experimental Design & Troubleshooting

Q. What controls are essential when testing this compound in catalytic applications?

- Methodological Answer :

- Blank Reactions : Exclude catalysts to confirm non-thermal pathways.

- Isotope Labeling : Use ¹⁵N-ammonia to track amination efficiency.

- Leaching Tests : Filter catalysts mid-reaction to check for homogeneous vs. heterogeneous activity .

Q. How can researchers address low reactivity in bioactivity assays involving this compound?

- Methodological Answer :

- Derivatization : Introduce solubilizing groups (e.g., PEG chains) without blocking active sites.

- Protease Inhibition Assays : Compare IC₅₀ values against known inhibitors (e.g., p38 MAP kinase inhibitors like SB-202190) to contextualize potency .

Safety & Compliance

Q. What safety protocols mitigate risks when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.